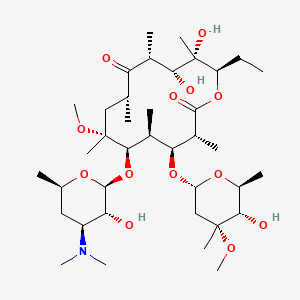
克拉霉素
描述
克拉霉素是一种从红霉素衍生而来的大环内酯类抗生素。 它广泛用于治疗各种细菌感染,包括链球菌性咽炎、肺炎、皮肤感染、幽门螺杆菌感染和莱姆病 . 克拉霉素通过抑制细菌蛋白质合成发挥作用,使其成为治疗多种细菌感染的有效药物 .
作用机制
克拉霉素通过与细菌50S核糖体亚基结合发挥其作用。这种结合抑制肽酰转移酶活性,并干扰翻译和蛋白质组装过程中的氨基酸转运。 结果,细菌蛋白质合成受到抑制,导致细菌生长减少,最终帮助机体的免疫系统消除感染 .
科学研究应用
克拉霉素在科学研究中有着广泛的应用:
化学: 用作研究大环内酯类抗生素的模型化合物。
生物学: 研究其对细菌蛋白质合成的影响。
医学: 广泛用于治疗细菌感染,并正在研究其在治疗败血症和呼吸功能障碍综合征中的潜力.
工业: 用于制药行业生产抗生素.
生化分析
Biochemical Properties
Clarithromycin is well absorbed from the gastrointestinal tract and its systemic bioavailability (about 55%) is reduced because of first-pass metabolism . It undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite .
Cellular Effects
Clarithromycin is indicated for the treatment of bacterial infection associated with sinusitis, tonsillitis, pneumonia, acne (vulgari), and the advanced stage of HIV infections in AIDS patients . In combination with amoxicillin and a proton inhibitor drug, it is used effectively in duodenal ulcer treatment to eradicate helicobacter pylori in a short period of time .
Molecular Mechanism
The main metabolic pathways of Clarithromycin are oxidative N-demethylation and hydroxylation, which are saturable and result in nonlinear pharmacokinetics . The primary metabolite (14-hydroxy derivative) is mainly excreted in the urine with the parent compound .
Temporal Effects in Laboratory Settings
A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin antibiotic in human plasma . Stock solutions and calibration standards of the drug and quality control preparations were demonstrated to be stable at room temperature and –20°C for long and short periods of time .
Metabolic Pathways
Clarithromycin is involved in metabolic pathways that include oxidative N-demethylation and hydroxylation . The primary metabolite (14-hydroxy derivative) is mainly excreted in the urine with the parent compound .
Transport and Distribution
Clarithromycin is well distributed throughout the body and achieves higher concentrations in tissues than in the blood . Also, the 14-hydroxy metabolite exhibits high tissue concentrations, with values about one-third of the parent compound concentrations .
准备方法
克拉霉素是通过一系列化学反应从红霉素合成而来。 该过程涉及肟化、醚化、硅烷化、甲基化和还原水解 . 克拉霉素的工业生产通常涉及以下步骤:
肟化反应: 红霉素硫氰酸盐进行肟化反应。
醚化反应: 然后将肟醚化。
硅烷化反应: 将醚化产物进行硅烷化。
甲基化反应: 硅烷化产物进行甲基化。
还原水解: 最后,将产物还原和水解以获得克拉霉素.
化学反应分析
克拉霉素会发生各种化学反应,包括:
氧化: 克拉霉素在特定条件下可以被氧化。
还原: 还原反应是其合成过程的一部分。
取代: 取代反应可能会发生,特别是在其合成过程中.
这些反应中常用的试剂包括有机溶剂、酸和碱。 这些反应形成的主要产物是导致最终产物克拉霉素的中间体 .
相似化合物的比较
克拉霉素与其他大环内酯类抗生素,如红霉素和阿奇霉素相似。它具有使其独特的独特特性:
类似的化合物包括:
- 红霉素
- 阿奇霉素
- 阿莫西林
- 阿莫西林/克拉维酸(阿莫西林/克拉维酸钾)
克拉霉素独特的化学结构和增强的稳定性使其成为治疗各种细菌感染的宝贵抗生素。
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYDEPGAOXOCK-KCBOHYOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022829 | |
| Record name | Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clarithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.17e-01 g/L | |
| Record name | Clarithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clarithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound. Like other macrolides, it then penetrates bacteria cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking translocation of aminoacyl transfer-RNA and polypeptide synthesis. Clarithromycin also inhibits the hepatic microsomal CYP3A4 isoenzyme and P-glycoprotein, an energy-dependent drug efflux pump., Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol. | |
| Record name | Clarithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clarithromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol | |
CAS No. |
81103-11-9, 116836-41-0 | |
| Record name | Clarithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81103-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clarithromycin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (14R)-14-Hydroxyclarithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116836410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clarithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clarithromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin, 6-O-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Clarithromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLARITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1250JIK0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clarithromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clarithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C | |
| Record name | Clarithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clarithromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clarithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clarithromycin?
A1: Clarithromycin exerts its antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of susceptible bacteria. [, , , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]
Q2: Why is clarithromycin effective against a wide range of bacterial species?
A2: Clarithromycin exhibits activity against a broad spectrum of bacteria, encompassing both Gram-positive and some Gram-negative species. [] This is largely attributed to the conserved nature of the 23S rRNA target across different bacterial species. []
Q3: Does clarithromycin exhibit bactericidal or bacteriostatic activity?
A3: Clarithromycin's activity can be both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) depending on the bacterial species, the concentration of the antibiotic, and the site of infection. [, ] For example, clarithromycin demonstrates bactericidal activity against Haemophilus influenzae and some strains of Mycobacterium avium. [, ]
Q4: How does the activity of clarithromycin's primary metabolite, 14-hydroxyclarithromycin, compare to the parent drug?
A4: 14-hydroxyclarithromycin, the major metabolite of clarithromycin in humans, also possesses antibacterial activity. [, ] Interestingly, this metabolite often exhibits greater potency against certain bacteria, such as Haemophilus influenzae, compared to clarithromycin itself. [, ]
Q5: What is the molecular formula and weight of clarithromycin?
A5: Clarithromycin is represented by the molecular formula C38H69NO13. It has a molecular weight of 747.95 g/mol. [, ]
Q6: How stable is clarithromycin in acidic environments?
A6: Clarithromycin demonstrates instability in low pH solutions. [] Research indicates that its degradation rate increases with decreasing pH. []
Q7: Can the stability of clarithromycin in acidic conditions be improved?
A7: Yes, incorporating polymers like Carbopol 934p and ethylcellulose into clarithromycin formulations provides a protective effect against degradation in low pH environments. [] This suggests that formulation strategies can significantly impact the stability of clarithromycin.
Q8: What is the primary mechanism of resistance to clarithromycin in bacteria like Helicobacter pylori?
A8: The most prevalent mechanism of clarithromycin resistance, particularly in Helicobacter pylori, involves point mutations within the 23S rRNA gene. [, , , , , ] These mutations, often occurring at positions A2142G, A2143G, and A2144G, alter the binding site of clarithromycin, reducing its efficacy. [, , , , ]
Q9: Is there a correlation between the specific 23S rRNA mutation and the level of clarithromycin resistance?
A9: Yes, different point mutations within the 23S rRNA gene can lead to varying degrees of resistance to clarithromycin. [, ] For instance, the A2143G mutation is frequently associated with higher levels of resistance compared to the A2142G mutation. [, ]
Q10: Does clarithromycin resistance impact the effectiveness of combination therapies for Helicobacter pylori eradication?
A10: Yes, the presence of clarithromycin-resistant Helicobacter pylori strains significantly diminishes the success rate of clarithromycin-containing eradication therapies. [, , , , , , ] This highlights the importance of considering antibiotic resistance profiles when selecting treatment regimens.
Q11: How is clarithromycin metabolized in the body?
A11: Clarithromycin undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites, including the microbiologically active 14-hydroxyclarithromycin. [, , ]
Q12: How does the pharmacokinetic profile of clarithromycin change with repeated dosing?
A12: Clarithromycin exhibits non-linear pharmacokinetics, meaning that its elimination half-life and area under the curve (AUC) do not increase proportionally with increasing doses. [] This is thought to be partly due to the saturation of metabolic enzymes involved in its metabolism. []
Q13: Does clarithromycin interact with other drugs that are metabolized by cytochrome P450 enzymes?
A13: Yes, clarithromycin can inhibit the activity of cytochrome P450 3A4, a major drug-metabolizing enzyme. [, ] This inhibition can elevate the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to increased risk of adverse effects. [, ]
Q14: How does clarithromycin's efficacy against MAC infections compare to other antibiotics?
A14: Clarithromycin has shown promise in treating MAC infections, but its efficacy compared to other antibiotics, such as rifampicin and ethambutol, varies depending on the specific MAC species, the severity of infection, and the patient population. [, , , ]
Q15: What are the potential benefits of using liposomal formulations of clarithromycin?
A15: Liposomal formulations of clarithromycin have been explored as a way to enhance its efficacy, particularly against resistant strains of Pseudomonas aeruginosa. [] Encapsulating clarithromycin within liposomes can improve its delivery to target cells and reduce its toxicity. []
Q16: What analytical techniques are commonly employed to determine clarithromycin concentrations in biological samples?
A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (LC-MS/MS), are frequently used to quantify clarithromycin and its metabolites in biological matrices like plasma and serum. [, , , ]
Q17: How is clarithromycin resistance typically assessed in laboratory settings?
A17: Clarithromycin resistance can be assessed through phenotypic methods like the Etest or agar dilution, which measure the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. [, , , ] Genotypic methods, such as polymerase chain reaction (PCR)-based techniques, are also employed to detect specific mutations in the 23S rRNA gene associated with clarithromycin resistance. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


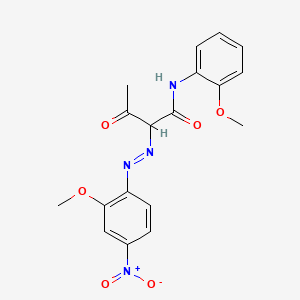
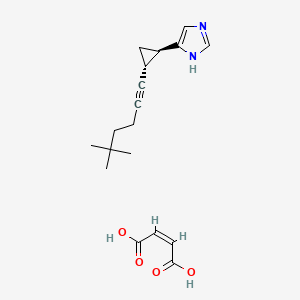
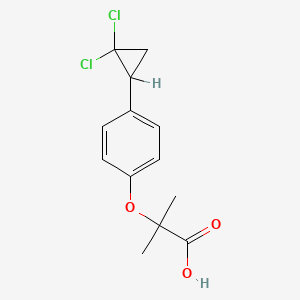
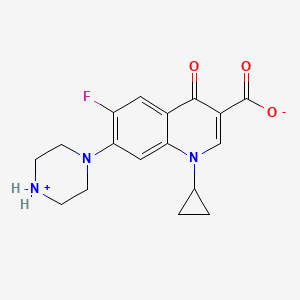
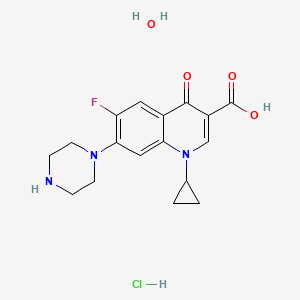
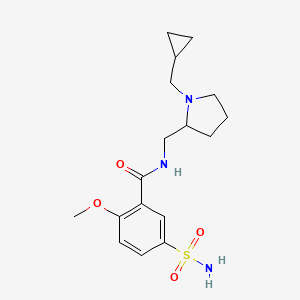

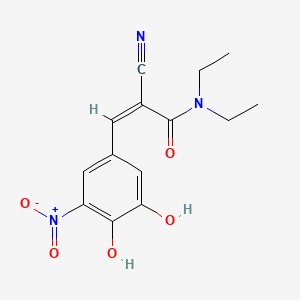
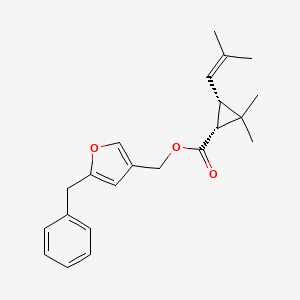

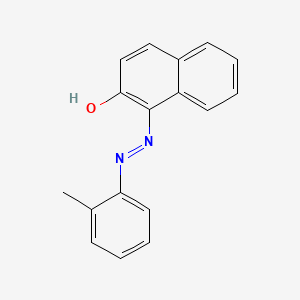
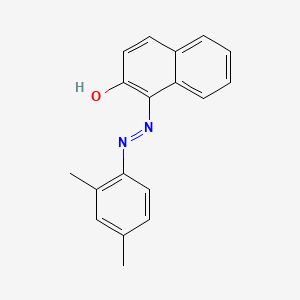
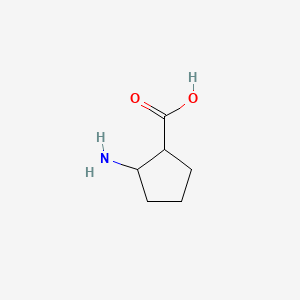
![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)
